molecular formula C9H7O5- B1377056 1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester CAS No. 101670-85-3

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester

Cat. No.: B1377056
CAS No.: 101670-85-3
M. Wt: 195.15 g/mol
InChI Key: MBMIMBPSXVDDRT-UHFFFAOYSA-M
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Description

Biochemical Analysis

Biochemical Properties

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the transfer of electrons, which can lead to the formation of reactive oxygen species. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential effects on cellular function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, it can inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species. Additionally, it can activate other enzymes, thereby enhancing specific metabolic pathways. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to significant changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can even exhibit beneficial effects on cellular metabolism. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can enhance the activity of certain dehydrogenases, leading to increased production of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it can be transported into the mitochondria, where it can exert its effects on mitochondrial metabolism. Understanding these transport mechanisms is crucial for determining the compound’s overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can influence gene expression by interacting with transcription factors. These localization mechanisms are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester can be synthesized through the esterification of isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

C8H6O4+CH3OHC9H8O5+H2O\text{C}_8\text{H}_6\text{O}_4 + \text{CH}_3\text{OH} \rightarrow \text{C}_9\text{H}_8\text{O}_5 + \text{H}_2\text{O} C8​H6​O4​+CH3​OH→C9​H8​O5​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester undergoes various chemical reactions, including:

    Esterification: As described in the preparation methods.

    Hydrolysis: The ester bond can be hydrolyzed back to isophthalic acid and methanol under acidic or basic conditions.

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of isophthalic acid.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Major Products

    Hydrolysis: Isophthalic acid and methanol.

    Oxidation: Isophthalic acid.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving ester bonds.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of specialty chemicals and materials, including plasticizers and resins.

Comparison with Similar Compounds

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester can be compared with other similar compounds such as:

    Phthalic acid (1,2-benzenedicarboxylic acid): Differing in the position of the carboxyl groups, leading to different chemical properties and reactivity.

    Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxyl groups in the para position, commonly used in the production of polyethylene terephthalate (PET).

    Isophthalic acid (1,3-benzenedicarboxylic acid): The parent compound of this compound, used in the synthesis of the ester.

Properties

IUPAC Name

2-carboxy-6-methoxycarbonylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,10H,1H3,(H,11,12)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMIMBPSXVDDRT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7O5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20761040
Record name 2-Carboxy-6-(methoxycarbonyl)phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20761040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101670-85-3
Record name 2-Carboxy-6-(methoxycarbonyl)phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20761040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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